

Comprehensive Technical Guide: Spectroscopic Characterization and Bioactivity of Ergosterol Peroxide

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Compound Focus: Ergosterol Peroxide

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Introduction to Ergosterol Peroxide

Ergosterol peroxide (EP) is a naturally occurring **oxysterol derivative** widely distributed across fungal species, including medicinal mushrooms such as *Ganoderma lucidum* and *Hygrophoropsis aurantiaca*. This **steroidal compound** possesses a distinctive **5 α ,8 α -epidioxy bridge** in its B-ring, contributing to its diverse biological activities. With the chemical name **(22E)-ergosta-6,22-diene-5 α ,8 α -peroxide-3 β -ol** and molecular formula **C₂₈H₄₄O₃**, EP has garnered significant research interest due to its **potent anticancer**, **antiviral**, and **immunomodulatory properties** while demonstrating **selective toxicity** against cancer cells with minimal effects on normal cells. The compound serves as a **promising lead compound** for pharmaceutical development, particularly for aggressive cancer subtypes like triple-negative breast cancer and various viral infections. [1] [2] [3]

Spectroscopic Characterization

The structural elucidation of **ergosterol peroxide** relies heavily on comprehensive spectroscopic analysis, including NMR, MS, and other complementary techniques that provide definitive evidence for its characteristic epidioxy bridge and overall steroidal architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides detailed information about the carbon and hydrogen environments in **ergosterol peroxide**, with key characteristic signals confirming the presence of the distinctive **5 α ,8 α -epidioxy bridge** and the **ergosta-6,22-diene** skeleton. The complete NMR assignment has been established through 1D and 2D NMR experiments, including **¹H-NMR**, **¹³C-NMR**, **DEPT**, **COSY**, **HSQC**, and **HMBC**. [1]

Table 1: Key ¹H-NMR Chemical Shifts for **Ergosterol Peroxide** (400-500 MHz, CDCl₃) [1]

Proton Position	Chemical Shift (δ , ppm)	Multiplicity (J in Hz)	Correlation
H-3	3.98	m	C-3
H-6	6.25	d (8.0)	C-6, C-7, C-8
H-7	6.52	d (8.0)	C-6, C-7, C-8
H-22	5.20	dd (15.4, 7.8)	C-22, C-23
H-23	5.23	dd (15.4, 7.8)	C-22, C-23
CH ₃ -18	0.89	s	C-18
CH ₃ -19	0.83	s	C-19
CH ₃ -21	1.00	d (6.7)	C-21
CH ₃ -26	0.91	d (6.8)	C-26
CH ₃ -27	0.82	d (6.8)	C-27
CH ₃ -28	0.83	d (6.6)	C-28

Table 2: Key ¹³C-NMR Chemical Shifts for **Ergosterol Peroxide** (100-125 MHz, CDCl₃) [1]

Carbon Position	Chemical Shift (δ , ppm)	DEPT	Group
C-3	66.4	CH	Secondary alcohol
C-5	82.2	C	Peroxide
C-6	135.4	CH	Olefinic
C-7	130.8	CH	Olefinic
C-8	79.4	C	Peroxide
C-22	135.2	CH	Olefinic
C-23	132.3	CH	Olefinic
C-18	17.6	CH ₃	Methyl
C-19	16.8	CH ₃	Methyl
C-21	21.2	CH ₃	Methyl
C-26	19.8	CH ₃	Methyl
C-27	19.9	CH ₃	Methyl
C-28	17.6	CH ₃	Methyl

The **HMBC correlations** provide crucial structural connectivity, with key long-range couplings observed between **H-3/C-2,C-4**; **H-6/C-5,C-8,C-10**; **H-7/C-5,C-8,C-9**; and **H-22/H-23** confirming the conjugated diene system in the side chain. The **epidioxy functionality** is further confirmed by the characteristic chemical shifts of **C-5 (δ 82.2 ppm)** and **C-8 (δ 79.4 ppm)** in the ¹³C-NMR spectrum, which are significantly downfield compared to typical steroid carbons. [1]

Mass Spectrometry (MS) Analysis

Mass spectrometric analysis provides confirmation of the molecular formula and fragmentation patterns characteristic of **ergosterol peroxide**. The **Electron Impact Mass Spectrometry (EI-MS)** shows a molecular ion peak at m/z 428 $[M]^+$, with key fragment ions at m/z 396 $[M - O_2]^+$, m/z 363 $[M - (O_2 + CH_3 + H_2O)]^+$, and m/z 337 $[M - (O_2 + C_3H_5 + H_2O)]^+$. The loss of molecular oxygen (32 Da) is particularly characteristic of the epidioxy functionality. [1]

For **LC-MS/MS analysis**, which offers superior sensitivity for quantitative analysis, the parent ion undergoes collision-induced dissociation to produce characteristic fragment patterns. In positive ion mode, the transition of m/z 429.4 \rightarrow 301.3 is typically monitored for quantification, with the fragment at m/z 301.3 corresponding to the steroidal nucleus after side chain cleavage. [4]

Supplementary Spectroscopic Data

Additional spectroscopic techniques provide complementary structural information:

- **Melting Point: Ergosterol peroxide** crystallizes as colorless crystals with a defined melting point of **179-182°C**, which serves as a preliminary physical characteristic for identification. [1]
- **Infrared Spectroscopy (IR):** The IR spectrum shows characteristic absorption bands for **hydroxyl groups** (3400-3500 cm^{-1}), **C-H stretching** (2900-3000 cm^{-1}), and **C=C bonds** (1600-1650 cm^{-1}), though specific IR data is less commonly reported than NMR and MS data in the literature. [5]
- **Ultraviolet-Visible Spectroscopy (UV-Vis):** The conjugated diene system in **ergosterol peroxide** exhibits characteristic UV absorption maxima, typically in the range of **230-280 nm**, though exact values are compound-specific and dependent on solvent systems. [5]

Isolation and Analytical Methods

Extraction and Purification Protocols

The **extraction and isolation** of **ergosterol peroxide** from fungal sources typically follows a standardized protocol with modifications based on the specific fungal matrix. The general workflow begins with **dried fungal material** that undergoes **sequential solvent extraction**, most commonly using **ethanol, methanol, or n-hexane** through reflux or maceration techniques. The crude extract is then subjected to **liquid-liquid partitioning** with solvents of increasing polarity, typically yielding a non-polar fraction enriched with

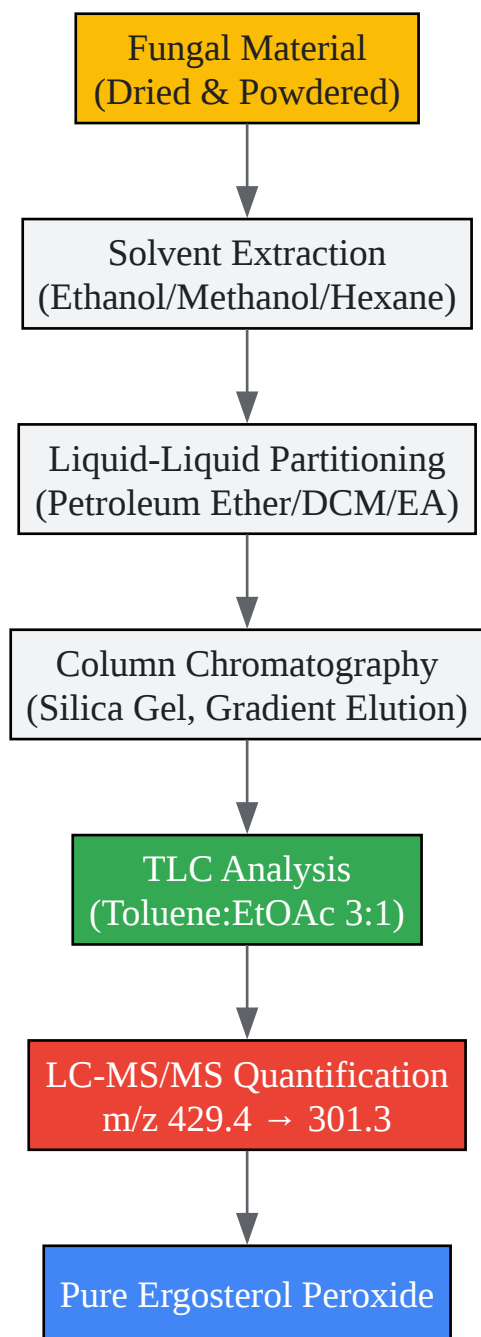
steroidal compounds. Further purification is achieved through **chromatographic techniques**, primarily **silica gel column chromatography** with gradient elution (e.g., petroleum ether:ethyl acetate or dichloromethane:methanol systems), followed by **Sephadex LH-20 chromatography** or **preparative thin-layer chromatography (TLC)** for final purification. [1] [6] [4]

A specific **TLC method** for **ergosterol peroxide** identification has been developed using **Silica Gel G plates** with a **toluene/ethyl acetate (3:1 v/v)** solvent system, which provides excellent separation of **ergosterol peroxide** ($R_f \sim 0.3-0.4$) from related sterols like ergosterol ($R_f \sim 0.5-0.6$). This method offers a **rapid, cost-effective qualitative analysis** for initial screening of fungal extracts before more advanced quantitative analysis. [1]

Quantitative LC-MS/MS Analysis

For precise quantification of **ergosterol peroxide** in complex matrices, a **sensitive and specific LC-MS/MS method** has been developed and validated. The method employs **reverse-phase chromatography** with an **Acquity UPLC BEH C18 column** (2.1×100 mm, $1.7 \mu\text{m}$ particle size) maintained at 40°C . The mobile phase consists of **water (A)** and **methanol (B)** with a gradient elution from 80% to 95% B over 8 minutes, at a flow rate of 0.3 mL/min. Detection is performed using **tandem mass spectrometry** with **electrospray ionization (ESI)** in positive ion mode, monitoring the specific transition m/z **429.4** \rightarrow **301.3** for **ergosterol peroxide**. [4]

This method demonstrates **excellent analytical performance** with a **linear range** of 10-500 ng/mL ($r^2 > 0.999$), **precision** (RSD $< 10\%$), and **accuracy** (85-115% recovery). The **limit of detection (LOD)** and **limit of quantification (LOQ)** are reported as 5 ng/mL and 10 ng/mL, respectively, making it suitable for quantifying trace amounts of **ergosterol peroxide** in fungal mycelium and other biological samples. [4]



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Figure 1: Experimental workflow for extraction, isolation, and analysis of **ergosterol peroxide** from fungal sources

Biological Activities and Mechanisms of Action

Anticancer Activity and Signaling Pathways

Ergosterol peroxide demonstrates **potent anticancer activity** against various cancer cell lines, with particular efficacy against **triple-negative breast cancer (TNBC)**, **lung adenocarcinoma**, and **colon cancer**. The compound exerts its effects through multiple interconnected mechanisms, primarily involving **reactive oxygen species (ROS) induction**, **mitochondrial dysfunction**, and **apoptosis activation**. [7] [2]

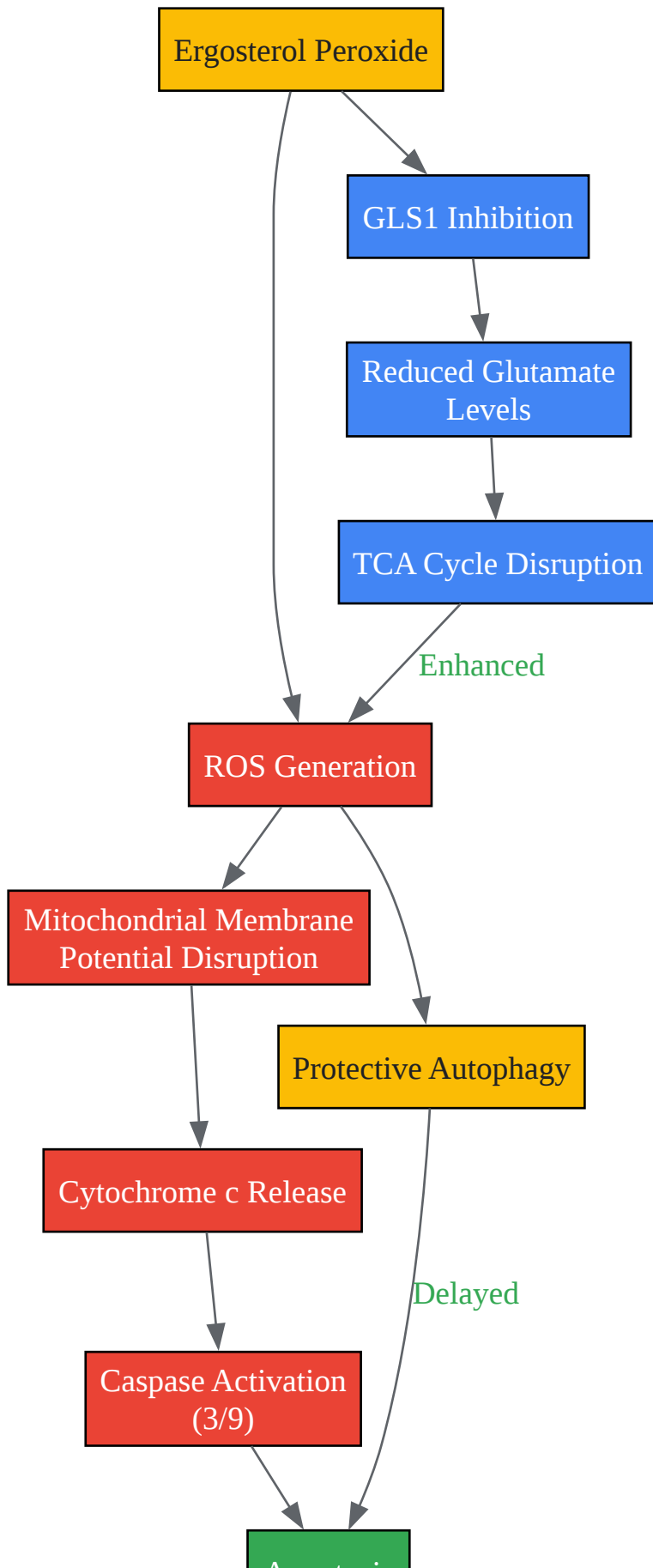
In TNBC models (MDA-MB-231 and SUM-149 cells), EP treatment significantly **reduces mitochondrial membrane potential ($\Delta\Psi_m$)**, as confirmed by both **TMRM** and **JC-1 assays**. This mitochondrial depolarization triggers a cascade of events including **disruption of oxidative phosphorylation**, **decreased ATP production**, and **activation of caspase-dependent apoptosis**. The **selectivity** of EP for cancer cells over normal cells is attributed to the inherently higher mitochondrial membrane potential in cancer cells, making them more vulnerable to EP-induced mitochondrial disruption. [2]

In lung adenocarcinoma A549 cells, EP induces **ROS-dependent apoptosis** through **mitochondrial damage**, characterized by **cytochrome c release**, **caspase-3 activation**, and **DNA fragmentation**. Additionally, EP stimulates **ROS-dependent autophagy** in these cells, which initially serves as a protective mechanism but ultimately contributes to cell death when sustained. The compound also demonstrates **anti-metastatic potential** by reducing **NLRP3 inflammasome activity** and inhibiting cancer cell migration. [7]

Table 3: Antiproliferative Activity of **Ergosterol Peroxide** Against Cancer Cell Lines [8] [7] [2]

Cell Line	Cancer Type	IC ₅₀ Value	Mechanism
MDA-MB-231	Triple-negative breast cancer	3.20-18 μ M	GLS1 inhibition, ROS induction, apoptosis
SUM-149	Inflammatory breast cancer	6 μ M	Mitochondrial dysfunction, apoptosis
A549	Lung adenocarcinoma	23 μ M	ROS-dependent apoptosis, autophagy
LS180	Human colon cancer	20.8 μ M	Decreased DNA synthesis, mitochondrial damage
MCF-7	Breast cancer	8.03-48 μ M	Caspase activation, apoptosis

Cell Line	Cancer Type	IC ₅₀ Value	Mechanism
HepG2	Hepatocellular carcinoma	8.89-18 μM	Not fully elucidated



Apoptosis

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Figure 2: Signaling pathways of **ergosterol peroxide**-induced apoptosis in cancer cells

Antiviral and Immunomodulatory Activities

Ergosterol peroxide demonstrates **significant antiviral efficacy** against **porcine deltacoronavirus (PDCoV)** in both in vitro and in vivo models. In piglet studies, EP administration at **2.5 mg/kg** body weight significantly **reduced viral shedding** in feces, **alleviated diarrhea**, and **decreased viral load** in intestinal tissues. The compound exhibited **immunomodulatory effects** by suppressing **PDCoV-induced pro-inflammatory cytokines** through inhibition of the **I κ B α /NF- κ B p65 pathway** while simultaneously **upregulating interferon-I (IFN-I) expression**. [6]

Additionally, EP treatment **preserved intestinal barrier integrity** during viral infection by enhancing the expression of **tight junction proteins** (claudin-1, occludin, and ZO-1) and reducing virus-induced apoptosis of intestinal epithelial cells. The antiviral mechanism also involves modulation of the **p38/MAPK signaling pathway**, as p38 knockdown inhibited PDCoV replication and alleviated virus-induced apoptosis, suggesting EP mediates its effects through this pathway. [6]

Enzyme Inhibition and Other Activities

Ergosterol peroxide functions as a novel **glutaminase 1 (GLS1) inhibitor** with an IC₅₀ value of **3.77 μ M** for its optimized derivative **compound 3g**. GLS1 is a key metabolic enzyme in the **glutamine hydrolysis pathway**, which is crucial for cancer cell biosynthesis and energy production. By inhibiting GLS1, EP reduces cellular glutamate levels, blocks glutamine utilization, and triggers ROS-mediated apoptosis in cancer cells, particularly in triple-negative breast cancer models. [8]

Beyond its anticancer and antiviral properties, EP exhibits **immunosuppressive activities** against concanavalin A- and lipopolysaccharide-induced proliferation of T and B lymphocytes, suggesting potential applications in autoimmune disorders and transplantation medicine. The compound also demonstrates **anti-inflammatory effects** by inhibiting 12-O-tetradecanoylphorbol-13-acetate-induced inflammatory ear edema and showing selective activity against phospholipase A2 enzymes. [6] [5]

Therapeutic Potential and Derivative Optimization

In Vivo Efficacy and Toxicity Profile

Ergosterol peroxide demonstrates **promising in vivo efficacy** in multiple animal models. In breast cancer models, EP administration at **50 mg/kg** showed **remarkable therapeutic effects** with **no apparent toxicity**. Similarly, in melanoma models, EP inhibited tumor growth at doses up to **500 mg/kg** (the maximum tested), which was established as the **maximum tolerated dose** with no signs of toxicity confirmed by plasma chemistry and histopathological analysis of harvested tissues. [8] [3]

The **favorable safety profile** of EP is further supported by complementary organ toxicity assays showing no inhibitory effects on cardio and hepatotoxicity parameters. This high therapeutic index positions EP as an attractive candidate for further development, particularly compared to other natural products with anticancer activity but significant toxicity concerns. [3]

Derivative Optimization Strategies

Despite its promising bioactivity, **ergosterol peroxide** has inherent **limitations in aqueous solubility**, which can impact its bioavailability and therapeutic potential. To address this, researchers have developed **focused libraries of EP derivatives** through strategic structural modifications aimed at improving solubility while maintaining or enhancing biological activity. [8] [3]

Key optimization strategies include:

- **Introduction of hydrogen-bond promoting groups** (hydroxy, sulfate) at the C-3 position to improve aqueous solubility
- **Formation of C-3 sulfonate derivatives** (e.g., compound 9) that demonstrate significantly enhanced aqueous solubility while maintaining potent anticancer activity
- **Molecular hybridization** with substituents from known GLS1 inhibitors (e.g., BPTES) to enhance enzyme inhibitory potency
- **Linker optimization** to connect EP with bioactive substituents while maintaining favorable physicochemical properties

These optimization efforts have yielded derivatives with significantly improved aqueous solubility (up to 26.76 µg/mL for compound 7 compared to 21.42 µg/mL for parental EP) while maintaining potent anticancer

activity against TNBC models (EC₅₀ as low as 2.24 μM for compound 5a against SUM-149 cells). [8] [3]

Conclusion

Ergosterol peroxide represents a **structurally unique steroidal compound** with diverse and potent biological activities. Its comprehensive spectroscopic characterization, particularly through NMR and MS techniques, provides a solid foundation for identity confirmation and quality control in pharmaceutical development. The compound's **multifaceted mechanisms of action**, including ROS induction, mitochondrial disruption, GLS1 inhibition, and immunomodulation, contribute to its efficacy against various cancers and viral infections.

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